molecular formula C10H15ClN5O8P B14787546 6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate

6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate

Cat. No.: B14787546
M. Wt: 399.68 g/mol
InChI Key: QGMWAUDFTHSHLD-UHFFFAOYSA-N
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Description

6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base and a furodioxaphosphinin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate typically involves multiple steps. The starting material is often 2-amino-6-chloropurine, which undergoes a series of reactions to introduce the furodioxaphosphinin ring. Key steps include nucleophilic substitution and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the purine base .

Scientific Research Applications

6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Potential therapeutic applications include antiviral and anticancer activities.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting processes like DNA replication and transcription. Additionally, the compound may inhibit certain enzymes, disrupting metabolic pathways and leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate is unique due to its complex structure, which combines a purine base with a furodioxaphosphinin ring.

Properties

Molecular Formula

C10H15ClN5O8P

Molecular Weight

399.68 g/mol

IUPAC Name

6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate

InChI

InChI=1S/C10H11ClN5O6P.2H2O/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);2*1H2

InChI Key

QGMWAUDFTHSHLD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=O)(O1)O.O.O

Origin of Product

United States

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